Benzo[d]isoxazol-3-yl diphenyl phosphate
Overview
Description
. It is characterized by the presence of a benzo[d]isoxazole ring attached to a diphenyl phosphate group, making it a valuable compound for various research and industrial purposes.
Mechanism of Action
Target of Action
Benzo[d]isoxazol-3-yl diphenyl phosphate is a derivative of isoxazole, a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . .
Mode of Action
Isoxazole derivatives have been found to interact with various biological targets based on their chemical diversity . For instance, some isoxazole derivatives have been found to inhibit acetylcholinesterase (AChE), a common treatment for early stages of Alzheimer’s disease .
Biochemical Pathways
For instance, some isoxazole derivatives have been found to inhibit the activity of acetylcholinesterase (AChE), which plays a crucial role in the cholinergic system .
Result of Action
Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d]isoxazol-3-yl diphenyl phosphate typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . This method allows for the formation of differentially substituted regioisomeric isoxazoles. Additionally, an efficient, catalyst-free, and microwave-assisted one-pot method has been reported for the synthesis of 5-substituted isoxazoles from α-acetylenic γ-hydroxyaldehydes and hydroxylamine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of microwave-assisted synthesis can be particularly advantageous for industrial applications due to its efficiency and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions: Benzo[d]isoxazol-3-yl diphenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the isoxazole ring.
Substitution: The compound can undergo substitution reactions, where different substituents are introduced to the isoxazole ring or the diphenyl phosphate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isoxazole derivatives, while substitution reactions can produce a wide range of substituted isoxazoles.
Scientific Research Applications
Benzo[d]isoxazol-3-yl diphenyl phosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs with analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Isoxazole: A five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions.
Thiadiazole: A heterocyclic compound containing sulfur and nitrogen atoms.
Oxadiazole: A heterocyclic compound with oxygen and nitrogen atoms.
Uniqueness: Benzo[d]isoxazol-3-yl diphenyl phosphate is unique due to its specific combination of a benzo[d]isoxazole ring and a diphenyl phosphate group This combination imparts distinct chemical and biological properties that are not found in other similar compounds
Properties
IUPAC Name |
1,2-benzoxazol-3-yl diphenyl phosphate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14NO5P/c21-26(23-15-9-3-1-4-10-15,24-16-11-5-2-6-12-16)25-19-17-13-7-8-14-18(17)22-20-19/h1-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOAONLOMFVCMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=NOC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14NO5P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369139 | |
Record name | 1,2-Benzoxazol-3-yl diphenyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94820-31-2 | |
Record name | 1,2-Benzoxazol-3-yl diphenyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.